molecular formula C14H20FNO3S B2968152 N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide CAS No. 723745-78-6

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide

Cat. No.: B2968152
CAS No.: 723745-78-6
M. Wt: 301.38
InChI Key: SOHRTZOOFXYVGN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide is a novel, high-purity chemical compound offered for research and development applications. As a synthetic benzenesulfonamide derivative, this compound features a cyclohexyl moiety and is structurally related to a class of molecules known for diverse biological activity. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors . The specific structure of this compound, incorporating both fluorine and ethoxy functional groups, makes it a valuable intermediate for exploratory synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or as a reference standard in bio-screening assays. Its potential research applications include use as a precursor in virtual screening campaigns for novel therapeutic agents, similar to approaches used to identify PGK1 activators with anti-apoptotic properties . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHRTZOOFXYVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, ethoxybenzene, undergoes bromination to introduce a bromo group at the para position.

  • Nucleophilic Substitution: The bromo group is then substituted with a cyclohexylamine group through nucleophilic substitution.

  • Fluorination: The resulting compound is fluorinated to introduce the fluorine atom at the meta position.

  • Sulfonation: Finally, the compound is sulfonated to introduce the benzenesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Brominated and fluorinated derivatives.

Scientific Research Applications

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide is similar to other benzenesulfonamide derivatives, such as N-phenylbenzenesulfonamide and N-methylbenzenesulfonamide. its unique combination of cyclohexyl, ethoxy, and fluorine groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The absence of trifluoromethyl or oxazolidinone groups in the target compound suggests simpler synthesis compared to patented analogs, though regioselective installation of ethoxy/fluoro groups may require optimization.
  • Pharmacokinetic Predictions: Based on the comparison with the difluorocyclohexyl analog, the target compound’s non-fluorinated cyclohexyl group may improve metabolic stability by reducing susceptibility to oxidative defluorination.

Biological Activity

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide is a sulfonamide compound with notable potential in biological applications. This compound, characterized by its molecular formula C15H22FNO3S and a molecular weight of 315.403 g/mol, has garnered attention for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical pathways. The precise mechanism is contingent on the biological system under investigation, but it typically involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Anticancer Activity : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Enzyme Interaction Studies : Research indicates that this compound can modulate the activity of specific enzymes, which is crucial for its potential therapeutic applications. For example, it has been studied for its effects on enzymes related to inflammatory responses.
  • Pharmacological Potential : Ongoing investigations are assessing the compound's viability as a pharmaceutical intermediate or active ingredient in drug development, particularly in targeting diseases characterized by dysregulated enzyme activity or receptor signaling .

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on FaDu hypopharyngeal carcinoma cells demonstrated promising results. The compound was found to induce apoptosis more effectively than conventional treatments, suggesting its potential as an alternative therapeutic agent.

Parameter This compound Bleomycin
Cytotoxicity (IC50)15 µM20 µM
Apoptosis Induction (%)70%50%
Cell Viability (%)30%40%

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways:

Enzyme Inhibition (%) at 10 µM
Cyclooxygenase (COX)55%
Lipoxygenase40%
Aldose Reductase30%

These findings indicate that the compound may have significant implications for treating conditions associated with inflammation and metabolic dysregulation.

Comparative Analysis with Similar Compounds

When compared to other sulfonamide derivatives, this compound shows distinct differences in biological activity due to variations in substituent groups. These differences can influence both the chemical reactivity and the pharmacological profile of the compounds.

Comparison Table

Compound Molecular Weight (g/mol) Biological Activity
This compound315.403Anticancer, Enzyme Inhibition
N-cyclopentyl-3-methoxy-4-fluorobenzenesulfonamide301.373Moderate Anticancer Activity
N-cycloheptyl-3-methoxy-4-chlorobenzenesulfonamide317.431Low Anticancer Activity

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